1-Benzyl-6-methyl-2-oxopiperidine-3-carboxylic acid
Description
Properties
CAS No. |
823785-78-0 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-benzyl-6-methyl-2-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-10-7-8-12(14(17)18)13(16)15(10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,17,18) |
InChI Key |
HCXXNBXBNKQIMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)N1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-6-methyl-2-oxopiperidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired piperidine derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-methyl-2-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Biological Activity
1-Benzyl-6-methyl-2-oxopiperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse scientific literature.
1-Benzyl-6-methyl-2-oxopiperidine-3-carboxylic acid is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H15N1O3 |
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | 1-benzyl-6-methyl-2-oxopiperidine-3-carboxylic acid |
| CAS Number | 823785-78-0 |
Synthesis
The synthesis of 1-benzyl-6-methyl-2-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent functionalization. The synthetic route generally follows these steps:
- Formation of the piperidine core.
- Introduction of the benzyl and methyl groups.
- Carboxylic acid functionalization at the C3 position.
Antibacterial Activity
Research has indicated that derivatives of 1-benzyl-6-methyl-2-oxopiperidine exhibit significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. A notable study evaluated a series of compounds based on this scaffold, revealing minimum inhibitory concentrations (MICs) ranging from 0.125 to 16 µg/mL against various strains, including multidrug-resistant (MDR) variants .
Table 1: Antibacterial Activity of 1-Benzyl Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 19a | 0.125 | Mycobacterium tuberculosis H37Rv |
| Compound 19b | 0.5 | Staphylococcus aureus |
| Compound 19c | 1 | MDR Staphylococcus aureus |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including those derived from human fibrosarcoma (HT1080). The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly affect cytotoxicity .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 61 | RPMI 8226 (Multiple Myeloma) |
| Compound B | 85 | HT1080 (Fibrosarcoma) |
| Compound C | >500 | Control |
The biological activity of 1-benzyl-6-methyl-2-oxopiperidine-3-carboxylic acid is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signal transduction pathways, leading to reduced cell viability in cancerous cells.
Case Studies
A recent study evaluated a series of derivatives based on the piperidine structure for their efficacy against Mycobacterium tuberculosis and various cancer cell lines. The results indicated that certain modifications significantly enhanced both antibacterial and anticancer activities without increasing toxicity .
Scientific Research Applications
Pharmaceutical Development
The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow it to interact with neurotransmitter systems, potentially leading to new analgesics or neuroprotective agents.
Research indicates that 1-benzyl-6-methyl-2-oxopiperidine-3-carboxylic acid exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have shown its effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Potential : Preliminary research suggests that derivatives of this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action and therapeutic efficacy.
Organic Synthesis
This compound is utilized as a building block for synthesizing more complex organic molecules, including:
- Receptor Agonists : It has been used in the development of compounds that modulate receptor activity, particularly in the context of pain management.
- Lupin Alkaloids : Similar compounds have been reported in studies focusing on synthesizing biologically active alkaloids, indicating its versatility in organic chemistry.
Case Study 1: Anticancer Activity
A study conducted by researchers at Istanbul University evaluated various derivatives of 1-benzyl-6-methyl-2-oxopiperidine-3-carboxylic acid against different cancer cell lines. The results indicated significant inhibition rates, particularly against leukemia and central nervous system cancer cell lines, highlighting its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
Research from the University of Bristol explored the neuroprotective properties of similar piperidine derivatives. The findings suggested that these compounds could modulate neurotransmitter systems effectively, offering insights into their potential use in treating neurodegenerative diseases .
Comparison with Similar Compounds
Key Observations:
Functional Group Variations: The 6-methyl group in the target compound distinguishes it from 1-Benzyl-6-oxopiperidine-3-carboxylic acid, which lacks this substituent . The methyl group may enhance steric hindrance, affecting binding interactions in biological targets.
Ring Structure Differences :
- The pyrrolidine analog () has a five-membered ring, which reduces ring strain but limits conformational flexibility compared to the six-membered piperidine core .
Protecting Groups :
- Analogs with Cbz (carbobenzyloxy) or Boc (tert-butoxycarbonyl) groups (e.g., ) are often used in peptide synthesis, whereas the target compound’s free carboxylic acid may enable direct coupling reactions without deprotection .
Q & A
Advanced Research Question
- Multi-spectral correlation : Combine ¹H NMR, ¹³C NMR, and HSQC to assign stereochemistry and substituent positions.
- High-resolution mass spectrometry (HRMS) for exact mass confirmation.
- X-ray crystallography for unambiguous determination of crystal packing and hydrogen-bonding networks (not explicitly cited but inferred from analogous methods in ).
How do the physical properties of this compound compare to structurally related piperidine-carboxylic acid derivatives?
Basic Research Question
| Compound | Molar Mass (g/mol) | Melting Point (°C) | Phase at RT |
|---|---|---|---|
| 1-Benzyl-6-methyl-2-oxopiperidine-3-carboxylic acid | 263.3 (calculated) | Not reported | Solid (inferred) |
| Benzyl 4-aminopiperidine-1-carboxylate | 234.29 | 68 | Powder |
| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | 221.25 | 185–186.5 | Solid |
What methodological approaches should be employed to address conflicting spectroscopic data between synthetic batches?
Advanced Research Question
- Batch-to-batch reproducibility checks : Standardize reaction conditions (solvent purity, inert atmosphere).
- Cross-validation : Compare NMR/IR data with literature values for analogous compounds (e.g., benzoic acid derivatives in ).
- Degradation studies : Test stability under varying pH/temperature to identify labile functional groups.
- Collaborative analysis : Use independent labs or databases (e.g., PubChem) to verify spectral assignments .
What strategies are effective in scaling up the synthesis of this compound while maintaining purity?
Advanced Research Question
- Process optimization : Transition from batch to flow chemistry for controlled reagent mixing.
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking.
- Green chemistry principles : Replace hazardous solvents (e.g., CHCl₃) with biodegradable alternatives like cyclopentyl methyl ether (CPME) .
How can researchers assess the compound’s reactivity under varying experimental conditions?
Advanced Research Question
- Stability testing : Expose the compound to UV light, humidity, or oxidative agents and monitor degradation via HPLC.
- Reactivity screens : Test compatibility with common reagents (e.g., Grignard reagents, acids/bases) to identify hazardous interactions .
- Computational modeling : Use DFT calculations to predict reaction pathways and energetics (inferred from general practices).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
